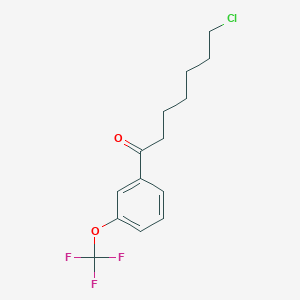

7-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)heptane is a chemical compound with the molecular formula C14H16ClF3O2 and a molecular weight of 308.72 . It is also known by its synonyms 1-Heptanone, 7-chloro-1-[3-(trifluoromethoxy)phenyl]- .

Molecular Structure Analysis

The molecular structure of 7-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)heptane consists of a seven-carbon chain (heptane) with a chlorine atom attached to the seventh carbon and a trifluoromethoxyphenyl group attached to the first carbon . The presence of the trifluoromethoxy group and the chlorine atom may influence the chemical properties and reactivity of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)heptane, such as its melting point, boiling point, and density, are not specified in the search results . Additional information may be available in its Material Safety Data Sheet (MSDS) or from the supplier.Aplicaciones Científicas De Investigación

Catalytic Oxidation and Aromatization

The catalytic oxidation of cyclohexene, a process that can produce various industrial intermediates, offers insights into the potential applications of related compounds in chemical synthesis and industry. Controllable and selective oxidation reactions are valuable for synthesizing specific products, such as cyclohex-2-en-1-one and adipic acid, which are crucial intermediates in the chemical industry (Cao et al., 2018). Similarly, the aromatization of heptanes and cycloheptane over platinum-alumina catalysts involves processes that could be relevant to understanding the transformations 7-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)heptane might undergo (Pines & Nogueira, 1981).

Pyrolysis and Thermal Decomposition

The pyrolysis of hydrocarbons like n-heptane and cyclohexane has been extensively studied, providing insights into the thermal decomposition pathways, which could be applicable to understanding the behavior of 7-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)heptane under high-temperature conditions. Such studies contribute to the development of models for predicting product distributions and understanding the mechanisms of pyrolysis (Aribike & Susu, 2018).

Pharmaceutical Applications

Compounds structurally similar to 7-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)heptane, such as norcantharidin analogues, have shown potential in pharmaceutical applications, particularly in anticancer activities. The development of analogues through structural modification could open avenues for new anticancer compounds with improved activity and reduced toxicity (Deng & Tang, 2011).

Environmental and Analytical Chemistry

Research on chlorophenols and their degradation pathways, including those facilitated by zero-valent iron and bimetals, could provide insights into the environmental behavior and potential remediation strategies for related chlorinated compounds. Understanding these processes is crucial for assessing the environmental impact and developing methods for the degradation of persistent organic pollutants (Gunawardana, Singhal, & Swedlund, 2011).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

7-chloro-1-[3-(trifluoromethoxy)phenyl]heptan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClF3O2/c15-9-4-2-1-3-8-13(19)11-6-5-7-12(10-11)20-14(16,17)18/h5-7,10H,1-4,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFVSZQSFOEZBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CCCCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645182 |

Source

|

| Record name | 7-Chloro-1-[3-(trifluoromethoxy)phenyl]heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)heptane | |

CAS RN |

898786-31-7 |

Source

|

| Record name | 7-Chloro-1-[3-(trifluoromethoxy)phenyl]heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1325126.png)

![[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine](/img/structure/B1325130.png)

![{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine](/img/structure/B1325131.png)

![1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B1325132.png)

![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)

![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)

![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)